N-(Aminothioxomethyl)propionamide
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Overview
Description
N-(Aminothioxomethyl)propionamide is an organic compound with the molecular formula C4H8N2OS. It is also known by its systematic name, N-carbamothioylpropanamide. This compound is characterized by the presence of an amide functional group and a thioxomethyl group, making it a unique molecule with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminothioxomethyl)propionamide typically involves the reaction of propionamide with thiourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(Aminothioxomethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(Aminothioxomethyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(Aminothioxomethyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-carbamothioylpropanamide
- Propionamide
- Thiourea derivatives
Uniqueness
N-(Aminothioxomethyl)propionamide stands out due to its unique combination of an amide and thioxomethyl group. This combination imparts specific chemical properties and reactivity that are not observed in similar compounds.
Properties
CAS No. |
6965-57-7 |
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Molecular Formula |
C4H8N2OS |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
N-carbamothioylpropanamide |
InChI |
InChI=1S/C4H8N2OS/c1-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI Key |
VVWCJSVUWOIXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)N |
Origin of Product |
United States |
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